molecular formula C14H16N2O3 B6202795 ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 111493-88-0

ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B6202795
CAS No.: 111493-88-0
M. Wt: 260.3
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Description

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative in the presence of a base.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.

    Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ester group can be hydrolyzed to release the active pyrazole derivative.

Comparison with Similar Compounds

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 3-(methoxy)-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.

Properties

CAS No.

111493-88-0

Molecular Formula

C14H16N2O3

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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